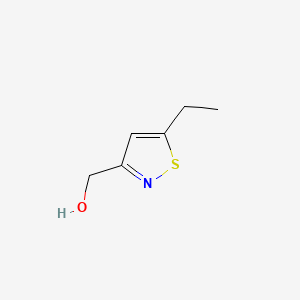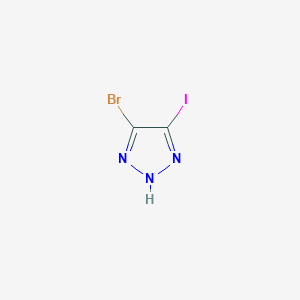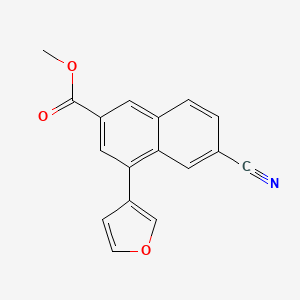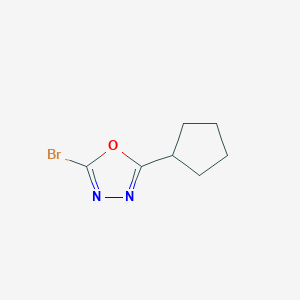
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid is a thiophene derivative with a molecular formula of C8H10O3S Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反应分析
Types of Reactions
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid group to an alcohol or other functional groups.
Substitution: This reaction can replace hydrogen atoms or other substituents on the thiophene ring with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学研究应用
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid has several scientific research applications, including:
作用机制
The mechanism of action of 5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can interact with various enzymes and receptors, modulating their activity. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with similar structural properties but different functional groups.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-3-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group at position 3.
Uniqueness
5-(2-Hydroxypropan-2-yl)thiophene-3-carboxylic acid is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C8H10O3S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC 名称 |
5-(2-hydroxypropan-2-yl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H10O3S/c1-8(2,11)6-3-5(4-12-6)7(9)10/h3-4,11H,1-2H3,(H,9,10) |
InChI 键 |
SAJAFTYQNDZIRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=CS1)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




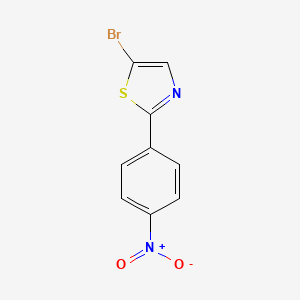
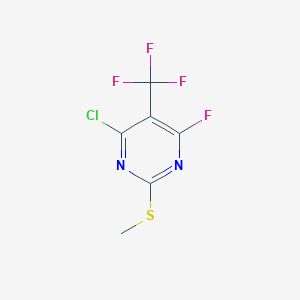
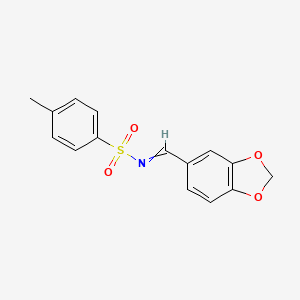
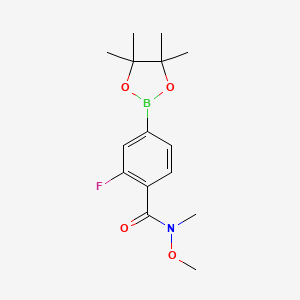
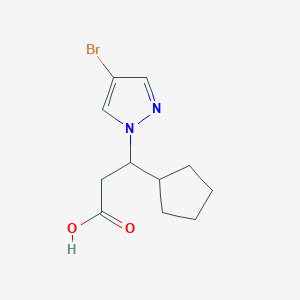
![(6-Bromoimidazo[1,2-A]pyridin-3-YL)(morpholino)methanone](/img/structure/B13926878.png)
